

## Chemical structure and properties of Diadenosine pentaphosphate pentalithium salt.

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Compound of Interest

Compound Name:

Diadenosine pentaphosphate
pentalithium

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# An In-depth Technical Guide to Diadenosine Pentaphosphate Pentalithium Salt

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role as an extracellular signaling molecule in various physiological processes. Stored in high concentrations within secretory granules of cells such as platelets and neurons, it is released into the extracellular space in response to specific stimuli. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of its pentalithium salt form, a commonly used variant in research settings.

## **Chemical Structure and Properties**

Diadenosine pentaphosphate is characterized by two adenosine moieties linked by a chain of five phosphate groups. The pentalithium salt of Ap5A is the fully deprotonated form, with five lithium ions counterbalancing the negative charges on the phosphate backbone. This salt form is often preferred for its stability and solubility in aqueous solutions.



Table 1: Chemical and Physical Properties of **Diadenosine Pentaphosphate Pentalithium** Salt

Property	Value	Reference(s)
CAS Number	94108-02-8	[1][2][3]
Molecular Formula	C20H24Li5N10O22P5	[1]
Molecular Weight	946.03 g/mol	[1]
Appearance	White to off-white powder	[1][4]
Solubility	Soluble in water (50 mg/mL)	[1][5]
Storage Temperature	-20°C	[1][6]
Stability	Stable under recommended storage conditions.	[4]

## **Biological Activity and Signaling Pathways**

Ap5A exerts its biological effects primarily through interaction with purinergic receptors, a family of cell surface receptors that bind extracellular nucleotides. Its most well-documented activities include the potent inhibition of adenylate kinase and the modulation of various ion channels and G-protein coupled receptors.[2][5]

## **Adenylate Kinase Inhibition**

Ap5A is a highly potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[7] The inhibitory constant (Ki) of Ap5A for adenylate kinase is in the nanomolar range, making it an invaluable tool for studying cellular processes where the activity of this enzyme needs to be controlled.[7]

## **Purinergic Receptor Modulation**

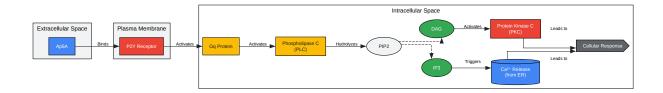
Ap5A interacts with both P1 (adenosine) and P2 (ATP/ADP) purinergic receptors, with varying effects depending on the receptor subtype and tissue.



- P2Y Receptors: Ap5A can act as an agonist at certain P2Y receptor subtypes, which are G-protein coupled receptors. Activation of Gq-coupled P2Y receptors by Ap5A leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can influence a wide range of cellular responses, including proliferation, differentiation, and secretion.[6]
- P1 Receptors: In some tissues, the effects of Ap5A are mediated through P1 receptors, suggesting that it may be hydrolyzed to adenosine extracellularly. Adenosine can then activate P1 receptors, which are coupled to various G-proteins (Gs, Gi, Gq) and modulate adenylyl cyclase activity and intracellular calcium levels.

## Ion Channel Regulation

Ap5A has been shown to directly or indirectly modulate the activity of several ion channels. A notable example is its effect on ryanodine receptors (RyRs), which are intracellular calcium release channels. Ap5A can potentiate the opening of RyR2 channels in cardiac muscle, contributing to the regulation of cardiac contractility.[2][5]



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Ap5A signaling through a Gq-coupled P2Y receptor.

## **Experimental Protocols**



The unique properties of **Diadenosine pentaphosphate pentalithium** salt make it a valuable tool in various experimental settings. Below are outlines of key experimental protocols where this compound is frequently utilized.

## **Adenylate Kinase Inhibition Assay**

This assay measures the inhibitory effect of Ap5A on adenylate kinase activity. The principle involves a coupled enzyme reaction where the product of the AK reaction (ATP) is used in a subsequent reaction that can be monitored spectrophotometrically or fluorometrically.

#### Methodology Outline:

- Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of adenylate kinase, its substrates (ADP), and a coupled enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase).
- Inhibitor Addition: Add varying concentrations of Diadenosine pentaphosphate pentalithium salt to the reaction mixtures.
- Initiation and Measurement: Initiate the reaction by adding the final substrate and monitor the change in absorbance (e.g., at 340 nm for NADPH formation) or fluorescence over time.
- Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC<sub>50</sub> or Ki value for Ap5A.

## **Single-Channel Recording of Ryanodine Receptors**

This electrophysiological technique allows for the study of the direct effects of Ap5A on the gating properties of single ryanodine receptor channels incorporated into a planar lipid bilayer.

#### Methodology Outline:

- Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
- Vesicle Fusion: Sarcoplasmic reticulum vesicles containing ryanodine receptors are added to the cis chamber to allow for their incorporation into the bilayer.



- Recording: A voltage is clamped across the bilayer, and the current flowing through single channels is recorded.
- Ap5A Application: Diadenosine pentaphosphate pentalithium salt is added to the cis
  (cytosolic) side of the channel, and changes in channel open probability, conductance, and
  open/closed times are measured.
- Data Analysis: Analyze the single-channel data to characterize the modulatory effects of Ap5A on the ryanodine receptor.

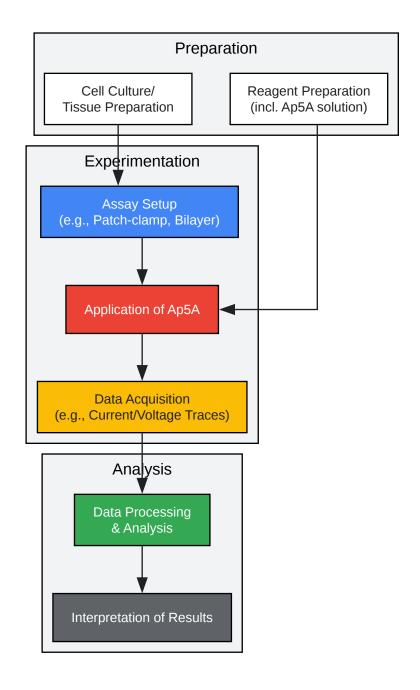
## Patch-Clamp Electrophysiology for Purinergic Receptor Studies

The patch-clamp technique can be used to investigate the effects of Ap5A on whole-cell currents mediated by purinergic receptors in various cell types.

#### Methodology Outline:

- Cell Preparation: Isolate or culture cells of interest that express purinergic receptors.
- Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
- Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
- Drug Application: Perfuse the cell with an extracellular solution containing Diadenosine pentaphosphate pentalithium salt at various concentrations.
- Current/Voltage Recording: Record the changes in membrane current (voltage-clamp) or membrane potential (current-clamp) in response to Ap5A application.
- Data Analysis: Analyze the electrophysiological recordings to determine the dose-response relationship and the ionic nature of the currents elicited by Ap5A.





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General experimental workflow for studying Ap5A effects.

### Conclusion

**Diadenosine pentaphosphate pentalithium** salt is a critical tool for researchers in various fields, including pharmacology, physiology, and drug development. Its potent and specific inhibition of adenylate kinase, coupled with its modulatory effects on purinergic receptors and



ion channels, provides a unique avenue for dissecting complex cellular signaling pathways. The experimental protocols outlined in this guide serve as a foundation for investigating the multifaceted roles of this important signaling molecule. Further research into the specific interactions and downstream effects of Ap5A will undoubtedly continue to unveil novel therapeutic targets and a deeper understanding of cellular communication.

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